molecular formula C26H23N3O2 B2392554 8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-86-1

8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2392554
CAS RN: 866728-86-1
M. Wt: 409.489
InChI Key: YOJYJHCOPJQTNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, which includes “8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline”, involves various protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For instance, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2 (1 H )-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol affords three regioisomeric oxazoloquinolones .

Scientific Research Applications

Synthesis and Chemical Properties

A study by Mamedov et al. (2011) discusses a novel acid-catalyzed rearrangement in the system 3-(α-aminobenzyl)quinoxalin-2(1H)-one-ethyl acetoacetate, which is a method for synthesizing benzimidazoles and related heterocycles. This process involves a ring contraction that could be relevant for synthesizing compounds similar to 8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline (Mamedov et al., 2011).

Potential Ligands for Estrogen Receptor

Kasiotis et al. (2006) reported on the synthesis of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor. This research is indicative of the potential biomedical applications of compounds structurally related to 8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline (Kasiotis et al., 2006).

Antioxidant Properties

Research by Xi and Liu (2015) synthesized 8-substituted-phenyl-6-ferrocenyl-4-methyl-2H-pyrano[3,2-g]quinolin-2-ones via a Povarov reaction. These compounds, including coumarin-fused quinolines, were evaluated for their antioxidant properties, demonstrating the chemical versatility and potential therapeutic applications of quinoline derivatives (Xi & Liu, 2015).

Antimicrobial Agents

Holla et al. (2006) explored the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, indicating the role of quinoline derivatives in developing new antimicrobial compounds. This study shows the broad spectrum of biological activities that compounds like 8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline could exhibit (Holla et al., 2006).

Catalysis and Green Chemistry

Das et al. (2018) reported on the use of a phosphine-free Mn(i) complex for the dehydrogenative synthesis of quinoxaline, pyrazine, benzothiazole, and quinoline derivatives, highlighting an environmentally friendly approach to synthesizing such compounds. This demonstrates the potential of 8-ethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline derivatives in catalysis and sustainable chemical processes (Das et al., 2018).

properties

IUPAC Name

8-ethoxy-5-[(4-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-3-31-21-13-14-24-22(15-21)26-23(25(27-28-26)19-7-5-4-6-8-19)17-29(24)16-18-9-11-20(30-2)12-10-18/h4-15,17H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJYJHCOPJQTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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